Diethyl 2-acetyl-3-oxoheptanedioate
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Overview
Description
Diethyl 2-acetyl-3-oxoheptanedioate is an organic compound with the molecular formula C11H18O5. It is also known as diethyl 3-oxoheptanedioate. This compound is a diester derivative of heptanedioic acid and is characterized by the presence of both acetyl and oxo functional groups. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-acetyl-3-oxoheptanedioate can be synthesized through several methods. One common synthetic route involves the condensation of diethyl malonate with acetylacetone in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as fractional distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-acetyl-3-oxoheptanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming diols.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-acetyl-3-oxoheptanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-acetyl-3-oxoheptanedioate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of carboxylic acids and alcohols. Additionally, its oxo and acetyl groups can participate in nucleophilic addition and substitution reactions, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Diethyl 3-oxopimelate: Similar in structure but lacks the acetyl group.
Diethyl malonate: Contains two ester groups but lacks the oxo and acetyl groups.
Acetylacetone: Contains the acetyl group but lacks the ester functionality.
Uniqueness
Diethyl 2-acetyl-3-oxoheptanedioate is unique due to the presence of both acetyl and oxo functional groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields .
Properties
CAS No. |
61983-62-8 |
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Molecular Formula |
C13H20O6 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
diethyl 2-acetyl-3-oxoheptanedioate |
InChI |
InChI=1S/C13H20O6/c1-4-18-11(16)8-6-7-10(15)12(9(3)14)13(17)19-5-2/h12H,4-8H2,1-3H3 |
InChI Key |
QOTQDBOTWDKTJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC(=O)C(C(=O)C)C(=O)OCC |
Origin of Product |
United States |
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